4-acetyl-1-butyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-Acetyl-1-butyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrrolidinone derivatives, which are known for their diverse biological and chemical properties. The presence of functional groups such as acetyl, hydroxyl, nitro, and butyl in its structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-1-butyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-nitroaniline with butyl acetoacetate under acidic conditions to form the corresponding pyrrolidinone ring. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process, making it more viable for commercial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or butyl groups, depending on the reagents used.
Major Products Formed:
Oxidation: Formation of 4-acetyl-1-butyl-3-oxo-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one.
Reduction: Formation of 4-acetyl-1-butyl-3-hydroxy-5-(4-aminophenyl)-1,5-dihydro-2H-pyrrol-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has found applications in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Additionally, it can be used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 4-acetyl-1-butyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
When compared to other similar compounds, 4-acetyl-1-butyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3-acetyl-1-butyl-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one
Ethanone, 1-(4-hydroxy-3-nitrophenyl)
These compounds share similarities in their pyrrolidinone core and nitrophenyl group, but differ in the positioning and nature of their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
3-acetyl-1-butyl-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-3-4-9-17-14(13(10(2)19)15(20)16(17)21)11-5-7-12(8-6-11)18(22)23/h5-8,14,20H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQWQWZVMCKHAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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